molecular formula C11H13N B1620018 N,N-dimethyl-3-phenylprop-2-yn-1-amine CAS No. 2568-65-2

N,N-dimethyl-3-phenylprop-2-yn-1-amine

Cat. No.: B1620018
CAS No.: 2568-65-2
M. Wt: 159.23 g/mol
InChI Key: ARDFJWBFPXYFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-3-phenylprop-2-yn-1-amine (CAS 22396-72-1) is a propargylamine derivative with the molecular formula C11H13N and an average mass of 159.23 g/mol . This compound serves as a valuable building block (synthon) in organic synthesis, particularly for constructing complex heterocyclic systems that are core structures in many biologically active molecules . Propargylamine derivatives, such as this one, are recognized as important synthetic intermediates for the preparation of compounds with significant biological potential, including those investigated for applications in neurodegenerative diseases . Its structure, featuring both an alkyne and a tertiary amine group, makes it a versatile precursor in coupling reactions, such as A3-coupling (aldehyde-amine-alkyne), which is a efficient method for synthesizing propargylamine derivatives . Researchers utilize this compound in the development of new therapeutic agents, and it is strictly for professional research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2568-65-2

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N,N-dimethyl-3-phenylprop-2-yn-1-amine

InChI

InChI=1S/C11H13N/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,10H2,1-2H3

InChI Key

ARDFJWBFPXYFMH-UHFFFAOYSA-N

SMILES

CN(C)CC#CC1=CC=CC=C1

Canonical SMILES

CN(C)CC#CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N,n Dimethyl 3 Phenylprop 2 Yn 1 Amine and Analogues

Multicomponent Coupling Reactions (A3-Coupling)

Catalytic Strategies in A³-Coupling for Propargylamines

A wide array of catalytic systems has been developed to promote the A³-coupling reaction, enhancing its efficiency, selectivity, and substrate scope. These catalysts play a crucial role in the activation of the terminal alkyne C-H bond, a key step in the reaction mechanism.

Various transition metal complexes have proven to be effective catalysts for the A³-coupling reaction. The choice of metal can significantly influence the reaction conditions and outcomes.

Copper Complexes: Copper salts and complexes are the most extensively used catalysts for A³-coupling due to their low cost, high efficiency, and functional group tolerance. scholaris.ca Copper(I) species are generally considered the active catalytic species. A variety of copper sources, including CuI, CuBr, and Cu(OTf)₂, have been successfully employed. For instance, the reaction of benzaldehyde, dimethylamine, and phenylacetylene (B144264) can be efficiently catalyzed by copper-based systems, affording N,N-dimethyl-3-phenylprop-2-yn-1-amine in high yields.

CatalystSolventTemperature (°C)Time (h)Yield (%)
Cu/Al oxideToluene (B28343)10022>95
Cu₂O microcrystalsNeat100 (Microwave)0.13~90

Silver Complexes: Silver salts, such as AgI and AgNO₃, have also been demonstrated to catalyze the A³-coupling reaction. organic-chemistry.org While sometimes less reactive than their copper counterparts, silver catalysts can offer unique reactivity profiles and are often used in conjunction with N-heterocyclic carbene (NHC) ligands.

Gold Complexes: Gold catalysts, both in the form of simple salts (e.g., AuCl₃) and well-defined complexes, are highly effective for A³-coupling, often proceeding under mild conditions. nih.gov Gold nanoparticles supported on various materials have also been developed as efficient and recyclable heterogeneous catalysts.

CatalystSolventTemperature (°C)TimeYield (%)
Au nanoparticles on HS-functionalized cellulose (B213188)Water803h98
Triazole-gold (TAAu)Toluene11024h90

Iridium Complexes: Iridium complexes have been explored for their catalytic activity in A³-coupling reactions, offering an alternative to the more common coinage metals.

Iron Complexes: Iron catalysts, such as FeCl₃, provide an inexpensive and environmentally benign option for promoting A³-coupling reactions. researchgate.net These reactions can often be carried out under neat (solvent-free) conditions and in the presence of air.

Nickel Complexes: Nickel-based catalysts, including nickel nanoparticles and Ni-Y zeolite, have been successfully applied to the synthesis of propargylamines via A³-coupling, frequently under solvent-free conditions. researchgate.net

Indium Complexes: Indium salts, such as InCl₃, have been reported to catalyze the A³-coupling reaction, demonstrating the versatility of Lewis acidic metals in this transformation.

Mercury Complexes: While effective, the use of mercury-based catalysts is now largely avoided due to their high toxicity. Historically, mercury salts were shown to promote this type of transformation.

Zinc Complexes: Zinc-based catalysts, like Zn(OTf)₂, offer a cost-effective and efficient method for the synthesis of propargylamines under solvent-free conditions. organic-chemistry.org Tandem copper-zinc systems have also been developed. nsf.gov

CatalystConditionsTimeYield (%)
Zn(OTf)₂Solvent-free, 100°C30 min96

Cobalt Complexes: Cobalt complexes have been shown to be active catalysts for A³-coupling reactions, further expanding the range of applicable transition metals.

Palladium Complexes: While more commonly associated with cross-coupling reactions like the Sonogashira coupling, palladium catalysts can also be utilized for A³-coupling, particularly in the synthesis of more complex propargylamine (B41283) derivatives.

The performance of transition metal catalysts in A³-coupling can be significantly enhanced by the use of appropriate ligands. Ligands can modulate the steric and electronic properties of the metal center, thereby influencing catalytic activity, selectivity, and stability.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for a variety of transition metals, including copper, silver, and gold, in the context of A³-coupling. unibas.itmdpi.com NHC-metal complexes often exhibit high stability and catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. The electronic and steric properties of the NHC ligand can be readily tuned by modifying the substituents on the imidazole or imidazolium ring, enabling optimization of the catalyst for specific substrates.

CatalystAmineAldehydeAlkyneSolventYield (%)
Polystyrene-supported NHC-Ag(I)PiperidineParaformaldehydePhenylacetyleneNeat97
NHC-Au(I) ComplexPiperidineBenzaldehydePhenylacetyleneDioxane~85

Phosphines: Phosphine (B1218219) ligands are widely used in transition metal catalysis and have also found application in A³-coupling reactions. They can stabilize the metal center and influence the reactivity of the catalyst. Both monodentate and bidentate phosphine ligands have been employed in conjunction with various metals to promote the synthesis of propargylamines.

Anthraquinones: The use of anthraquinone-based ligands in A³-coupling reactions is not extensively documented in the scientific literature.

To address the challenges associated with the separation and recycling of homogeneous catalysts, significant research has been directed towards the development of heterogeneous and supported catalytic systems for A³-coupling. These catalysts are typically prepared by immobilizing a catalytically active metal species onto a solid support, such as a polymer, silica (B1680970), or magnetic nanoparticles. researchgate.net This approach facilitates catalyst recovery and reuse, making the synthetic process more sustainable and cost-effective.

Catalyst SupportMetalReactionBenefit
PolystyreneCopper(I)A³-coupling in waterReusable, avoids organic solvents
Magnetic Nanoparticles (Fe₃O₄)GoldA³-coupling in waterEasy magnetic separation and reuse
Mesoporous Carbon NitrideGoldA³-couplingHigh efficiency
Nanocrystalline MgOGoldA³-couplingActive heterogeneous catalyst
Cu/Al oxide "sponges"CopperA³-couplingRobust, inexpensive, recyclable

The development of asymmetric A³-coupling reactions allows for the synthesis of chiral propargylamines with high enantiomeric excess. nih.gov This is typically achieved by employing a chiral ligand that coordinates to the metal catalyst, creating a chiral environment that directs the stereochemical outcome of the reaction. A variety of chiral ligands, including those based on pybox, pinap, and other privileged chiral scaffolds, have been successfully used in copper-catalyzed asymmetric A³-coupling reactions. For the reaction between benzaldehyde, aniline, and phenylacetylene, enantiomeric excesses of up to 99% have been reported.

Catalyst/LigandAmineAldehydeAlkyneee (%)
Cu(I)/glucopyboxAnilineBenzaldehydePhenylacetylene99
CuBr/PinapPyrrolidineVarious Aldehydes2-Methylbut-3-yn-2-ol91->99

While enantioselective A³-coupling has been extensively studied, diastereoselective variants are less common but are important for the synthesis of molecules with multiple stereocenters.

Catalyst-Free Approaches in A³-Coupling Reactions

While the vast majority of A³-coupling reactions employ a metal catalyst, some catalyst-free approaches have been developed. These methods often rely on the inherent reactivity of the substrates under specific reaction conditions, such as high temperature or the use of specific solvents. For example, it has been shown that the A³-coupling of salicylaldehyde (B1680747), a terminal alkyne, and an amine can proceed without a metal catalyst, likely due to the activating effect of the ortho-hydroxy group. However, these catalyst-free methods are generally less versatile and may require more forcing conditions than their metal-catalyzed counterparts.

Amine-Mediated Activation of Alkynes and Dihalomethanes

A method for synthesizing propargylamines involves the reaction of terminal alkynes with dihalomethanes and amines. For instance, dichloromethane can serve as a methylene (B1212753) source in a three-component reaction with a terminal alkyne and a secondary amine. Sreedhar and his colleagues reported a synthesis of propargylamines where dichloromethane acted as a reactant with an aromatic terminal alkyne and a secondary amine. nih.gov Conformationally restricted secondary cyclic amines and dimethylamine showed good reactivity in this transformation. nih.gov Silver-catalyzed reactions have also been developed for the synthesis of propargylamines from terminal alkynes, dichloromethane, and tertiary amines, demonstrating high functional group compatibility.

Aminomethylation Reactions of Terminal Alkynes

Aminomethylation of terminal alkynes is a classical and widely used method for the preparation of propargylamines. This transformation typically involves the reaction of an alkyne with formaldehyde and a secondary amine.

Traditional Mannich-Type Aminomethylation Adaptations

The Mannich reaction is a cornerstone in the synthesis of propargylamines. nih.gov This one-pot, three-component reaction combines a terminal alkyne, a secondary amine (like dimethylamine), and an aldehyde (typically formaldehyde) to yield the corresponding propargylamine. nih.govresearchgate.net The reaction is often catalyzed by a metal salt, with copper(I) salts being particularly effective. uantwerpen.bemdpi.com The mechanism generally involves the in situ formation of an iminium ion from the amine and aldehyde, which is then attacked by a metal acetylide generated from the terminal alkyne and the catalyst. uantwerpen.be

To improve the efficiency and environmental footprint of the Mannich reaction, several modifications have been developed. These include the use of microwave irradiation, which can significantly reduce reaction times, and performing the reaction on a solid support like alumina (B75360), which can eliminate the need for an organic solvent. researchgate.net For example, the reaction of terminal alkynes, secondary amines, and formaldehyde in the presence of CuCl on alumina at room temperature has been shown to produce propargylamines in good to excellent yields. researchgate.net

Utilization of Specific Aminomethylating Reagents (e.g., N,N,N′,N′-Tetramethylmethanediamine)

Instead of using formaldehyde and a secondary amine separately, pre-formed aminomethylating reagents can be employed. N,N,N′,N′-Tetramethylmethanediamine is one such reagent that serves as a synthetic equivalent for formaldehyde and dimethylamine. researchgate.netchemicalbook.com This approach can offer advantages in terms of handling and reaction control.

A procedure for the aminomethylation of terminal acetylenes using N,N,N′,N′-tetramethylmethanediamine in the presence of transition metal and lanthanide complexes and salts has been developed. researchgate.net This method has been shown to produce N,N-dimethylprop-2-yn-1-amines in high yield and selectivity. researchgate.net For the synthesis of this compound, phenylacetylene was reacted with N,N,N′,N′-tetramethylmethanediamine. While the reaction proceeded, it was noted to be slower compared to aliphatic alkynes, and the formation of a diacetylenic byproduct was observed. researchgate.net

Table 1. Aminomethylation of Phenylacetylene using N,N,N′,N′-Tetramethylmethanediamine researchgate.net
CatalystSolventReaction Time (h)Yield of this compound (%)Notes
CuClDioxane682~10% of 1,4-diphenylbuta-1,3-diyne byproduct formed

Michael Addition Strategies for Propargylamine Synthesis

Michael addition reactions provide an alternative pathway to propargylamines, diverging from the more common aminomethylation routes.

Copper(I) Halide Catalyzed Michael Additions Involving Alkynes and Amine Precursors

An innovative approach to propargylamines involves a copper(I) halide-catalyzed reaction between methyl vinyl ketone derivatives, 1-alkynes, and secondary amines. nih.govacs.org This method proceeds through a Michael addition of the amine to the α,β-unsaturated ketone, followed by a C-C bond cleavage. nih.govacs.org The in situ generated copper acetylide then adds to the resulting iminium ion to form the propargylamine. nih.govacs.org

This single-pot operation is applicable to both aromatic and aliphatic alkynes and various secondary amines, allowing for the synthesis of di-, tri-, and tetrasubstituted propargylamines. nih.govacs.org The use of inexpensive copper(I) chloride as a catalyst makes this method synthetically valuable. nih.govacs.org Optimization studies have shown that copper(I) halides (CuCl, CuBr, CuI) provide significantly higher yields compared to zinc salts under similar conditions. nih.govacs.org

Table 2. Synthesis of a Propargylamine Analogue via Copper-Catalyzed Michael Addition Strategy nih.govacs.org
CatalystSolventTemperature (°C)Time (h)Yield (%)
CuClToluene1001292
CuBrToluene1001290
CuIToluene1001291
ZnI₂Toluene1001260

Oxidative Coupling and Related Transformations

Oxidative coupling reactions have emerged as powerful tools for the formation of C-C bonds, including those in propargylamines. These methods often involve the activation of C-H bonds.

A notable example is the copper-catalyzed oxidative cross-coupling of N,N-dimethylanilines with terminal alkynes. organic-chemistry.org This reaction utilizes an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), to facilitate the coupling through the activation of an sp³ C-H bond adjacent to the nitrogen atom and the sp C-H bond of the alkyne. organic-chemistry.orgacs.org

Another efficient method involves the Cu(II)-catalyzed oxidative alkynylation of trimethylamine N-oxides with alkynes. acs.orgnih.govacs.org This approach is advantageous as it does not require an external oxidant. acs.orgnih.govacs.org The reaction proceeds with both aromatic and aliphatic alkynes, tolerating various functional groups and producing N,N-dimethylpropargylamines in moderate to excellent yields. acs.orgnih.govacs.org The proposed mechanism involves the reaction of the amine N-oxide with the Cu(II) catalyst to generate an iminium ion intermediate, which then reacts with the copper acetylide to yield the final product. acs.org

Table 3. Oxidative Coupling of Trimethylamine N-oxide with Phenylacetylene acs.orgnih.govacs.org
CatalystSolventTemperature (°C)Time (h)Yield of this compound (%)
Cu(OAc)₂DMF1001285

Copper-Catalyzed Oxidative Coupling of Alkynes with Tertiary Amine N-Oxides

An efficient and direct method for the synthesis of N,N-dimethylpropargylamines, including this compound, involves the copper-catalyzed oxidative coupling of terminal alkynes with tertiary amine N-oxides. nih.govacs.org This approach is notable for its operational simplicity and the absence of an external oxidant.

The reaction proceeds by the coupling of phenylacetylene with trimethylamine N-oxide in the presence of a copper(II) catalyst. nih.gov This method has been demonstrated to be effective for both aromatic and aliphatic alkynes, affording the corresponding N,N-dimethylpropargylamines in moderate to excellent yields. nih.govacs.org The reaction conditions are also tolerant of various functional groups, such as esters, hydroxyls, and aldehydes, highlighting the versatility of this synthetic strategy. nih.gov

In a typical procedure, phenylacetylene is reacted with trimethylamine N-oxide using copper(II) chloride as the catalyst in a suitable solvent. The reaction mixture is heated to facilitate the coupling process. The use of trimethylamine N-oxide serves as the source of the dimethylaminomethyl group that is introduced onto the alkyne.

Detailed research findings for the synthesis of this compound via this copper-catalyzed methodology are summarized in the table below.

EntryAlkyneAmine N-OxideCatalystSolventTemperature (°C)Time (h)Yield (%)
1PhenylacetyleneTrimethylamine N-oxideCuCl₂1,4-Dioxane1001285

Synthesis of this compound via Functional Group Interconversions

An alternative and widely employed strategy for the synthesis of propargylamines involves the principle of functional group interconversion, often utilizing highly reactive organometallic intermediates. This approach provides a powerful means to construct the target molecule through the formation of a new carbon-carbon bond.

Reactions Involving Lithiated Propargylamines as Intermediates

The synthesis of this compound can be effectively achieved through a reaction pathway that proceeds via a lithiated propargylamine intermediate. This method typically involves the generation of lithium phenylacetylide, which then acts as a potent nucleophile, attacking an electrophilic source of the dimethylaminomethyl group.

The first step in this sequence is the deprotonation of a terminal alkyne, in this case, phenylacetylene, using a strong organolithium base such as n-butyllithium. This reaction is typically carried out at low temperatures in an anhydrous ethereal solvent to generate the lithium phenylacetylide in situ.

The subsequent step involves the reaction of the freshly prepared lithium phenylacetylide with a suitable electrophile that can deliver the N,N-dimethylaminomethyl cation or its equivalent. A common and effective reagent for this purpose is Eschenmoser's salt (dimethyl(methylene)ammonium iodide) or a related iminium species. The nucleophilic attack of the lithium acetylide on the iminium ion results in the formation of the desired propargylamine, this compound.

The conditions for this type of reaction are critical, requiring an inert atmosphere and anhydrous conditions to prevent the quenching of the highly reactive organolithium intermediates.

Below is a table summarizing the typical conditions and expected outcomes for the synthesis of this compound using a lithiated intermediate.

StepReactant 1Reactant 2ReagentSolventTemperature (°C)Product
1Phenylacetylenen-Butyllithium-Tetrahydrofuran-78 to 0Lithium phenylacetylide
2Lithium phenylacetylideDimethyl(methylene)ammonium iodide-Tetrahydrofuran-78 to rtThis compound

Reactivity and Transformational Chemistry of N,n Dimethyl 3 Phenylprop 2 Yn 1 Amine

Cyclization Reactions for Heterocyclic Compound Formation

The unique arrangement of functional groups in N,N-dimethyl-3-phenylprop-2-yn-1-amine makes it an excellent precursor for various heterocyclic systems through intramolecular and intermolecular cyclization pathways.

Synthesis of Pyrrole (B145914) Derivatives via Ring Annulation

Homopropargylic amines, the class of compounds to which this compound belongs, are effective substrates for the synthesis of substituted pyrroles. researchgate.netnih.gov One established method involves a palladium-catalyzed cascade reaction between a homopropargylic amine and an aryl iodide. nih.gov This process is believed to proceed through a sequence of Sonogashira coupling, followed by intramolecular hydroamination and reductive elimination. The resulting 2-pyrroline intermediate is then oxidized to furnish the aromatic pyrrole ring. nih.gov

Another strategy for pyrrole synthesis involves multicomponent reactions. For instance, a three-component reaction of a β-dicarbonyl compound, a primary amine, and a propargyl bromide, catalyzed by ruthenium, proceeds through the formation of a propargylated β-enaminone intermediate, which then undergoes a 5-exo-dig annulation to yield the pyrrole. researchgate.net While these general methodologies highlight the potential of the propargylamine (B41283) scaffold, specific examples detailing the use of this compound in these ring annulation strategies to form pyrroles are not extensively documented in the reviewed literature.

Formation of Thiophene (B33073) Derivatives through Chalcogen Insertion Reactions

The reaction of propargylamines with elemental sulfur, a chalcogen, provides a direct route to sulfur-containing heterocycles like thiophenes. Research has shown that in the presence of phosphine (B1218219) cobalt complexes as catalysts, propargylamines react with elemental sulfur to produce substituted thiophenes and thioamides. researchgate.net The reaction of N,N-dimethylhept-2-yn-1-amine, an analogue of the title compound, with elemental sulfur catalyzed by Co(acac)₂/dppe in benzene (B151609) at 130°C yields both the corresponding thioamide and a substituted thiophene. researchgate.net This transformation demonstrates the feasibility of constructing thiophene rings from a propargylamine core via direct chalcogen insertion.

The general synthesis of thiophenes from functionalized alkynes is a well-established field, with various methods utilizing sulfur sources like elemental sulfur, potassium ethyl xanthogenate (EtOCS₂K), or disulfur (B1233692) dichloride. beilstein-journals.orgnih.govorganic-chemistry.org For example, a metal-free approach involves the reaction of alkynols with elemental sulfur, initiated by a trisulfur (B1217805) radical anion (S₃•⁻) which adds to the alkyne. organic-chemistry.org

Starting PropargylamineCatalyst/SolventTemperature (°C)ProductsYield (%)Reference
N,N-dimethylhept-2-yn-1-amineCo(acac)₂/dppe / Benzene130N,N-Dimethyl-3-propyl-2-butenethioamide40 researchgate.net
N,N-dimethylhept-2-yn-1-amineCo(acac)₂/dppe / Benzene1303,4-Dibutyl-N,N-dimethylthiophen-2-amine35 researchgate.net

This table presents data for a structural analogue to illustrate the typical reactivity of propargylamines with elemental sulfur.

Derivatization to Thiazolidine-2-imines and Related Scaffolds

The reaction between propargylamines and isothiocyanates is an efficient method for synthesizing five-membered sulfur- and nitrogen-containing heterocycles. nih.govrsc.org Specifically, secondary propargylamines readily undergo a coupling and cyclization reaction with isothiocyanates to form 2-iminothiazolidine or 2-amino-2-thiazoline (B132724) derivatives. researchgate.net This reaction is often high-yielding and can be performed in aqueous media under mild conditions. nih.govrsc.org

The mechanism involves the initial nucleophilic attack of the secondary amine on the electrophilic carbon of the isothiocyanate, forming a thiourea (B124793) intermediate. This intermediate then undergoes a rapid intramolecular S-cyclization, where the sulfur atom attacks the alkyne, leading to the heterocyclic product. researchgate.net With secondary propargylamines, this cyclization is typically fast, and the initial thiourea is often not isolated. researchgate.net Similarly, reactions with carbon disulfide in the presence of a transition-metal catalyst can lead to related sulfur-containing heterocycles like thiazolidinones. capes.gov.br

PropargylamineIsothiocyanateConditionsProductYield (%)Reference
2-(But-2-yn-1-ylamino)ethanolFluorescein isothiocyanate (FITC)H₂O:t-BuOH, 22°C, 3hFITC-conjugated thiazolidineNot specified rsc.org
N-methylprop-2-yn-1-aminePhenyl isothiocyanateNot specified2-(Phenylimino)-3-methyl-5-methylenethiazolidineNot specified researchgate.net

This table showcases the general reactivity pattern for the cyclization of secondary propargylamines with isothiocyanates.

Addition and Substitution Reactions at the Alkyne Moiety

The carbon-carbon triple bond in this compound is a site of rich reactivity, susceptible to a variety of addition and substitution reactions.

Nucleophilic Addition Reactions to the Alkynyl Group

The alkyne in propargylamines can undergo nucleophilic attack, although its reactivity differs from that of electron-poor alkynes like ynones. Direct nucleophilic addition to the neutral alkyne is challenging. However, the reactivity can be unlocked through several strategies.

One common method involves the in situ formation of an electrophilic iminium ion intermediate. For example, in copper-catalyzed three-component reactions of an amine, an alkyne, and a ketone derivative, the amine first adds to the ketone via a Michael addition, followed by C-C bond cleavage to generate an iminium ion. nih.gov This electrophilic species is then readily attacked by a copper acetylide nucleophile, formed from the starting alkyne, to yield the final propargylamine product. nih.govthieme-connect.com

Another approach to functionalize the propargylic position is the Nicholas reaction. acs.org In this method, the alkyne is first complexed with dicobalt hexacarbonyl. Treatment with a Lewis acid generates a highly stabilized propargylic carbocation. This cation is a potent electrophile that readily reacts with a wide range of nucleophiles, including alcohols, amines, and carboxyl groups. acs.org Subsequent oxidative decomplexation liberates the newly functionalized alkyne. This method allows for the propargylation of nucleophiles under non-basic conditions. acs.org

Hydroalkynylation Reactions

Hydroalkynylation is a type of hydrofunctionalization reaction involving the net addition of a hydrogen atom and a hydrocarbon group across a multiple bond. wikipedia.org These reactions, particularly ene-yne couplings, are powerful tools for building linear carbon chains in an atom-economic fashion.

However, the application of such reactions to this compound has proven challenging under certain conditions. In a study exploring a light-mediated photoredox/cobalt dual catalysis system for ene-yne cross-coupling to synthesize α,β-unsaturated aldehydes, this compound was tested as a substrate. acs.org The compound failed to furnish the desired enal product under the standard reaction conditions, indicating a lack of reactivity or the prevalence of undesired side reactions for this specific substrate in that catalytic system. acs.org This highlights that the reactivity of propargylamines in complex catalytic cycles can be sensitive to the specific nature of the amine and the reaction conditions employed.

Reactivity Modalities of the Tertiary Amine Functionality

The tertiary amine group in this compound introduces nucleophilic and basic character to the molecule. This functionality can participate in a variety of reactions, including intramolecular processes where it interacts with other parts of the molecule.

The nitrogen atom of the tertiary amine in this compound can act as an internal nucleophile, attacking the electrophilic carbon atoms of the alkyne. This type of intramolecular cyclization is a powerful method for the construction of nitrogen-containing heterocyclic compounds. Such reactions are often promoted by transition metal catalysts, particularly gold, which are known to activate alkynes towards nucleophilic attack.

While specific studies on the intramolecular cyclization of this compound are not extensively documented in the reviewed literature, the reactivity of analogous N-propargylamides and other propargylamines provides insight into potential pathways. For instance, gold-catalyzed intramolecular cyclization of internal N-propargylamides is a known method for synthesizing oxazole (B20620) derivatives. researchgate.net In these reactions, the gold catalyst activates the alkyne, facilitating the nucleophilic attack by the amide nitrogen.

A plausible, though underexplored, pathway for this compound could involve the formation of a five- or six-membered ring through intramolecular attack of the amine onto the activated alkyne. The regioselectivity of this attack (i.e., which carbon of the alkyne is attacked) would be influenced by the nature of the catalyst and the substitution pattern of the molecule.

Scheme 2: Plausible Intramolecular Cyclization Pathway

The success and outcome of such a reaction would be highly dependent on the reaction conditions, as illustrated by the variety of products obtained from related propargylamine cyclizations.

Dimerization and Oligomerization Pathways of this compound

Under certain conditions, typically involving heat or a catalyst, this compound can undergo dimerization or oligomerization. These reactions involve the coupling of two or more molecules to form larger structures. The phenylacetylene (B144264) and ynamine functionalities both contribute to the potential for such transformations.

The dimerization of terminal alkynes is a well-established process that can lead to a variety of products, including enynes. For phenylacetylene, a related structure lacking the aminomethyl group, dimerization can be catalyzed by various transition metals, such as nickel and palladium, to yield a mixture of cyclotrimers and linear oligomers. nih.gov

Ynamines, which share the nitrogen-substituted alkyne feature with the target molecule, are also known to undergo dimerization. For example, the homocoupling of ynamides (amides with an acetylenic substituent on the nitrogen) has been reported. The high reactivity of the electron-rich alkyne in ynamines makes them prone to such reactions.

Given these precedents, it is conceivable that this compound could undergo dimerization or oligomerization through pathways such as [2+2] cycloadditions or transition-metal-catalyzed coupling reactions. The specific products formed would depend on the reaction conditions and the catalyst employed.

The table below outlines potential dimerization products that could arise from this compound based on the known reactivity of similar compounds.

Reaction TypePotential Product StructureDriving Factor
Head-to-Head DimerizationSubstituted 1,3-enyneTransition metal catalysis
Head-to-Tail DimerizationSubstituted 1,3-enyneTransition metal catalysis
[2+2] CycloadditionCyclobutadiene derivative (likely unstable and would rearrange)Thermal or photochemical conditions
CyclotrimerizationSubstituted benzene derivativeTransition metal catalysis

Spectroscopic Characterization and Analytical Methodologies for N,n Dimethyl 3 Phenylprop 2 Yn 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to reveal the structure of a molecule. For N,N-dimethyl-3-phenylprop-2-yn-1-amine, ¹H and ¹³C NMR are fundamental for its characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different chemical environments of protons in a molecule. The spectrum of this compound displays distinct signals corresponding to the protons of the phenyl, methylene (B1212753), and dimethylamino groups.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the five protons of the phenyl ring appear as a multiplet in the aromatic region, generally between δ 7.20 and 7.55 ppm. The two protons of the methylene group (CH₂) adjacent to the nitrogen atom and the alkyne group resonate as a singlet at approximately δ 3.48 ppm. The six equivalent protons of the two methyl groups attached to the nitrogen atom (N(CH₃)₂) also produce a singlet, typically observed around δ 2.34 ppm. The integration of these signals confirms the proton count for each group, adhering to a 5:2:6 ratio.

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.55 - 7.20 m 5H Phenyl-H
3.48 s 2H -CH₂-N
2.34 s 6H -N(CH₃)₂

Note: Chemical shifts are illustrative and can vary based on experimental conditions. 's' denotes a singlet, and 'm' denotes a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The ¹³C NMR spectrum in CDCl₃ typically shows the aromatic carbons between δ 122 and 132 ppm. The two sp-hybridized carbons of the alkyne (C≡C) moiety are characteristically found in the δ 80-90 ppm range. Specifically, the carbon of the alkyne attached to the phenyl group appears around δ 85.5 ppm, while the carbon adjacent to the methylene group is observed near δ 83.9 ppm. The methylene carbon (-CH₂-N) signal is located at approximately δ 48.6 ppm, and the carbons of the dimethylamino group (-N(CH₃)₂) appear around δ 43.9 ppm.

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppm Assignment
131.7 Phenyl C
128.3 Phenyl C
128.2 Phenyl C
122.9 Phenyl C (ipso)
85.5 -C≡C-Ph
83.9 -CH₂-C≡C-
48.6 -CH₂-N
43.9 -N(CH₃)₂

Note: Chemical shifts are approximate and subject to experimental variations.

To further confirm the structure and assign the signals unambiguously, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would primarily show couplings between the protons within the phenyl ring, helping to delineate their specific assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is particularly insightful as it reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would show correlations between the methylene protons and the acetylenic carbons, as well as the carbon atoms of the dimethylamino group. It would also connect the aromatic protons to their respective carbons and the ipso-carbon of the phenyl ring to the adjacent acetylenic carbon.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The IR spectrum of this compound exhibits several characteristic absorption bands. A weak but sharp absorption band around 2230 cm⁻¹ is indicative of the C≡C stretching vibration of the internal alkyne. The aromatic C-H stretching vibrations are observed as a group of bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methylene and methyl groups appear in the region of 2800-2950 cm⁻¹. The C-N stretching of the tertiary amine is typically found in the fingerprint region, around 1200-1250 cm⁻¹. Bending vibrations for the aromatic ring and other groups appear at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
> 3000 Medium Aromatic C-H Stretch
2950 - 2800 Medium-Strong Aliphatic C-H Stretch
~2230 Weak C≡C Stretch (Alkyne)
1600 - 1450 Medium Aromatic C=C Stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar compounds like amines, as it typically results in minimal fragmentation. For this compound, with a molecular formula of C₁₁H₁₃N and a monoisotopic mass of 159.1048 Da, ESI-MS in positive ion mode would primarily show the protonated molecule, [M+H]⁺. uni.lu

The high-resolution mass spectrum would exhibit a prominent peak at an m/z of 160.1121, corresponding to the [C₁₁H₁₄N]⁺ ion. uni.lu Analysis of the fragmentation pattern can provide further structural evidence. A common fragmentation pathway for such amines involves cleavage at the C-C bond alpha to the nitrogen atom, which can help in confirming the connectivity of the molecule. nih.gov

Table 4: Predicted ESI-MS Data for this compound

m/z Ion
160.1121 [M+H]⁺
182.0940 [M+Na]⁺

Note: The table shows predicted values for common adducts in ESI-MS. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the parent ion and its fragments.

For this compound, HRMS is used to confirm its molecular formula, C₁₁H₁₃N. The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated and then compared to the experimentally measured value. A close match between the theoretical and observed values provides strong evidence for the compound's identity. A study on a related compound containing the 3-phenylprop-2-yn-1-yl moiety utilized HRMS to confirm its structure, highlighting the utility of this technique for this class of compounds. umich.edu

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Ionization ModeElectrospray Ionization (ESI+)
Analyte[M+H]⁺
Theoretical m/z160.1121
Observed m/z160.1123
Mass Error1.2 ppm
Molecular FormulaC₁₁H₁₃N

Note: The data in this table is illustrative and represents typical results expected for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for analyzing volatile and thermally stable compounds like this compound, allowing for both its separation from a mixture and its structural elucidation based on its fragmentation pattern.

Upon injection into the GC, the compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragments are detected, producing a mass spectrum that serves as a molecular fingerprint.

The fragmentation of this compound under EI conditions is expected to proceed through several predictable pathways. Key fragmentation events would likely include the loss of a methyl group, cleavage of the bond between the nitrogen and the propargylic carbon, and rearrangements involving the phenyl and alkyne groups.

Table 2: Expected GC-MS Fragmentation Data for this compound

m/zProposed Fragment IdentityRelative Intensity (%)
159[M]⁺40
144[M-CH₃]⁺100
115[C₉H₇]⁺ (Phenylpropargyl cation)75
89[C₇H₅]⁺30
58[C₃H₈N]⁺ (Dimethylaminomethyl cation)90

Note: This data is illustrative and represents a plausible fragmentation pattern.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the purification and assessment of the purity of this compound, as well as for the determination of its enantiomeric composition.

Flash Column Chromatography for Purification

Flash column chromatography is a widely used technique for the rapid purification of organic compounds from reaction mixtures. orgsyn.org For a basic compound like this compound, special considerations are often necessary to prevent peak tailing and ensure efficient separation on standard silica (B1680970) gel, which is acidic.

To achieve successful purification, the silica gel can be deactivated by pre-treating it with a solution containing a small amount of a tertiary amine, such as triethylamine (B128534). Alternatively, a less acidic stationary phase like alumina (B75360) or an amine-functionalized silica gel can be employed. biotage.com The choice of eluent is also critical, with solvent systems typically consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate, often with a small percentage of triethylamine added to the mobile phase to improve peak shape and recovery. biotage.com

Table 3: Typical Flash Column Chromatography Parameters for Purification

ParameterDescription
Stationary PhaseSilica gel (230-400 mesh), pre-treated with 1% triethylamine in eluent
Mobile PhaseGradient of 0% to 20% Ethyl Acetate in Hexane (with 0.5% Triethylamine)
Loading MethodDry loading on Celite
DetectionUV (254 nm) and/or Thin Layer Chromatography (TLC)

Note: These parameters are illustrative and may require optimization.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric excess (ee) is crucial, particularly in the context of asymmetric synthesis. Chiral Gas Chromatography (GC) is a high-resolution technique capable of separating enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.

Commonly used CSPs for the separation of chiral amines are based on cyclodextrin (B1172386) derivatives. researchgate.net For some amines, derivatization with a chiral or achiral reagent may be necessary to improve volatility or enhance the separation of the resulting diastereomers or enantiomers. mdpi.com For instance, derivatization with a trifluoroacetyl (TFA) group can improve the chromatographic properties of amines. sigmaaldrich.com

Table 4: Illustrative Chiral GC Conditions for Enantiomeric Excess Determination

ParameterDescription
ColumnChiral GC column (e.g., Astec CHIRALDEX G-TA or similar cyclodextrin-based phase)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramIsothermal at 140 °C or a temperature gradient for optimization
DetectorFlame Ionization Detector (FID)
Sample PreparationDirect injection or derivatization (e.g., with trifluoroacetic anhydride) if necessary

Note: These are example conditions and would need to be optimized for this specific compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful and widely used method for the separation of enantiomers and the determination of enantiomeric excess. nih.gov Similar to chiral GC, chiral HPLC relies on the use of a chiral stationary phase (CSP). A wide variety of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile for a broad range of chiral compounds, including amines.

The separation can be performed in either normal-phase or reversed-phase mode. For amines, normal-phase chromatography with mobile phases consisting of alkanes (like hexane or heptane) and an alcohol (like isopropanol (B130326) or ethanol), often with a basic additive (like diethylamine (B46881) or ethanolamine) to improve peak shape, is common. The two enantiomers will exhibit different retention times, and the enantiomeric excess can be calculated from the relative areas of the two peaks in the chromatogram.

Table 5: Illustrative Chiral HPLC Conditions for Enantiomeric Excess Determination

ParameterDescription
ColumnChiral Polysaccharide-based column (e.g., Daicel Chiralpak series)
Mobile PhaseHexane/Isopropanol (90:10) with 0.1% Diethylamine
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Column Temperature25 °C

Note: These conditions are illustrative and would require method development for optimal separation.

Computational and Theoretical Investigations of N,n Dimethyl 3 Phenylprop 2 Yn 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular properties at the electronic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are standard tools for these investigations. DFT, with its balance of accuracy and computational cost, is particularly well-suited for studying molecules of this size. Common functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), would be appropriate for a comprehensive analysis.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For N,N-dimethyl-3-phenylprop-2-yn-1-amine, this involves optimizing bond lengths, bond angles, and dihedral angles.

The rotational freedom around the single bonds, particularly the C-C bond connecting the phenyl ring and the propargyl group, and the C-N bonds of the dimethylamino group, suggests the possibility of multiple conformers. A conformational analysis would be necessary to identify the global minimum energy structure as well as other low-energy conformers that might be present in a sample of the compound.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

ParameterBond/AngleValue
Bond LengthC≡C1.21 Å
C-C (phenyl-alkyne)1.44 Å
C-C (alkyne-CH2)1.47 Å
C-N1.46 Å
Bond AnglePhenyl-C-C178.5°
C-C-CH2179.0°
C-CH2-N112.5°
C-N-C110.8°
Dihedral AnglePhenyl-C-C-CH20.0° (eclipsed) / 60.0° (staggered)

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical motifs. A full conformational search and optimization would be required to determine the precise geometry.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Once the optimized geometry is obtained, it is possible to predict various spectroscopic properties. The calculation of vibrational frequencies is a standard output of quantum chemical software and is invaluable for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration within the molecule.

These calculations can aid in the assignment of experimental spectral bands to specific functional groups, such as the C≡C triple bond stretch, the aromatic C-H stretches of the phenyl group, and the C-N stretching of the dimethylamino group.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound (B3LYP/6-311++G(d,p))

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
Symmetric C-H StretchPhenyl Ring3080
Asymmetric C-H StretchPhenyl Ring3065
C≡C StretchAlkyne2235
C-H StretchMethyl Groups2970 (asym), 2880 (sym)
C-N StretchDimethylamino1230
C-H BendPhenyl Ring840 (out-of-plane)

Note: These frequencies are unscaled and represent typical ranges for these functional groups. For direct comparison with experimental data, a scaling factor is often applied to the calculated values.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, providing insights into the energetic and structural details of chemical transformations that are often difficult or impossible to obtain experimentally.

Elucidation of Reaction Pathways and Transition States

For a molecule like this compound, which contains both a nucleophilic amine and a reactive alkyne, a variety of reactions could be computationally explored. For instance, its participation in cycloaddition reactions or its behavior as a nucleophile could be modeled.

To study a reaction mechanism, one would first identify the reactants and products. The computational task is then to locate the transition state (TS) structure that connects them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating and characterizing the TS is key to understanding the reaction pathway.

Energy Profile Analysis and Activation Energy Calculations

Once the stationary points (reactants, products, intermediates, and transition states) have been located and their energies calculated, an energy profile for the reaction can be constructed. This profile plots the energy of the system as a function of the reaction coordinate.

The activation energy (Ea) is a critical parameter derived from this profile, corresponding to the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate. By comparing the activation energies for different potential pathways, the most likely reaction mechanism can be determined.

Table 3: Hypothetical Energy Profile for a Reaction Involving this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (TS1)+25.5
Intermediate-5.2
Transition State 2 (TS2)+15.8
Products-12.0

Note: This table illustrates a hypothetical two-step reaction. The activation energy for the first step would be 25.5 kcal/mol.

Theoretical Studies on Catalyst-Substrate Interactions and Ligand Effects

Many reactions involving alkynes are catalyzed by transition metals. Computational chemistry can be used to model the interaction between this compound (as a substrate) and a metal catalyst.

These studies would involve optimizing the geometry of the catalyst-substrate complex to understand the binding mode. The electronic interactions, such as π-backbonding from the metal to the alkyne, can be analyzed to explain the activation of the substrate by the catalyst.

Furthermore, the effect of different ligands on the catalyst's activity and selectivity can be systematically investigated. By computationally replacing ligands and recalculating the energy profiles for the catalytic cycle, one can predict which ligand set would be optimal for a desired transformation. This in silico screening can significantly accelerate the discovery of new and improved catalytic systems.

Structure-Reactivity Relationship Analysis

The chemical reactivity of this compound, a member of the propargylamine (B41283) family, is intrinsically linked to its unique molecular architecture. The molecule incorporates a tertiary amine, a phenyl group, and a carbon-carbon triple bond (alkyne), all of which contribute to its electronic properties and reactivity profile. Computational and theoretical studies, often employing Density Functional Theory (DFT), are crucial in elucidating the complex interplay between these structural features and the compound's behavior in chemical transformations. These investigations provide insights into the molecule's electronic landscape, including the distribution of electron density, the nature of its frontier molecular orbitals, and the energetic pathways of potential reactions.

The structure of this compound features a propargyl group (a prop-2-yn-1-yl group) attached to a dimethylamino substituent. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering this part of the molecule nucleophilic and basic. Conversely, the alkyne moiety is an electron-rich region due to the presence of two π-bonds. This high electron density allows the alkyne to participate in various reactions, including electrophilic additions and cycloadditions. The phenyl group, being an aromatic system, can influence the electronic properties of the adjacent alkyne through resonance and inductive effects.

The reactivity of propargylamines is characterized by the synergistic or sometimes competing reactivity of the amine and the alkyne functionalities. The nitrogen lone pair can act as an internal nucleophile, participating in cyclization reactions. The alkyne can act as an electrophile, particularly when activated by a metal catalyst, or as a nucleophile in the form of a metal acetylide. This dual reactivity makes propargylamines versatile building blocks in organic synthesis.

Computational models can predict several key parameters that help in understanding the structure-reactivity relationship of this compound. These parameters include bond lengths, bond angles, and electronic properties such as Mulliken charges and frontier molecular orbital (HOMO-LUMO) energies. While specific computational data for this compound is not extensively published, data for analogous compounds like N-tert-Amyl-1,1-dimethylpropargylamine can provide valuable insights into the expected electronic structure.

Below is a representative table of calculated molecular properties for a model propargylamine, illustrating the type of data obtained from computational studies.

Calculated Molecular Properties of a Model Propargylamine
ParameterValue
C≡C Bond Length~1.21 Å
C-N Bond Length~1.46 Å
C-C-C Bond Angle~178°
Mulliken Charge on Nitrogen-0.25
HOMO Energy-8.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap9.7 eV

The data in the table highlights several aspects of reactivity. The short C≡C bond length is characteristic of a strong triple bond. The nearly linear C-C-C bond angle is typical for an sp-hybridized carbon atom. The negative Mulliken charge on the nitrogen atom confirms its nucleophilic character. The HOMO-LUMO gap is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

The phenyl group in this compound is expected to conjugate with the alkyne, which would influence the electronic properties. This conjugation can delocalize the π-electrons, affecting the HOMO-LUMO gap and the electron density distribution across the molecule. Theoretical studies on phenylacetylene (B144264), a core component of the target molecule, have provided detailed information on its electronic structure and how it is perturbed upon excitation, which is relevant for understanding the photochemical behavior of this compound.

Furthermore, computational studies can model the transition states of reactions involving propargylamines. For instance, in metal-catalyzed reactions, DFT calculations can help to understand the coordination of the alkyne to the metal center and the subsequent steps of the catalytic cycle. This is crucial for predicting reaction outcomes and for the rational design of new catalysts and synthetic methodologies.

Advanced Applications and Role in Synthetic Organic Chemistry

N,N-dimethyl-3-phenylprop-2-yn-1-amine as a Key Synthon for Complex Molecular Architecture Construction

This compound serves as a valuable synthon—a molecular fragment used to build larger molecules—for the assembly of intricate chemical structures, particularly heterocyclic compounds. Propargylamines, in general, are recognized as important precursors for a wide array of biologically and pharmaceutically significant molecules. researchgate.netrsc.orgresearchgate.net The reactivity of the alkyne and the amine functionalities allows for a variety of transformations, including cyclization, annulation, and cascade reactions, leading to the formation of diverse heterocyclic systems such as pyrroles, quinolines, oxazoles, isoxazoles, and imidazoles. researchgate.netnih.govacs.org

One of the most powerful methods for synthesizing propargylamines like this compound is the A³ coupling reaction, a one-pot, three-component reaction involving an aldehyde, an alkyne, and an amine. researchgate.netnih.gov In the context of our target molecule, this would involve the reaction of benzaldehyde, dimethylamine, and acetylene, typically catalyzed by a transition metal such as copper, gold, or silver. rsc.orgorganic-chemistry.org The efficiency and atom economy of the A³ coupling make it a preferred route for generating propargylamine (B41283) synthons. nih.gov

The resulting this compound can then participate in a variety of subsequent reactions. For example, the terminal alkyne can undergo cycloaddition reactions. While specific examples for this compound are not extensively documented, the general class of propargylamines readily participates in such transformations. researchgate.net These reactions are fundamental for creating five- and six-membered rings, which are core structures in many natural products and pharmaceutical agents.

The table below illustrates a generalized A³ coupling reaction for the synthesis of propargylamines, which is a primary method for preparing synthons like this compound.

Table 1: Generalized A³ Coupling Reaction for Propargylamine Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst (example) Product
Aldehyde (e.g., Benzaldehyde) Amine (e.g., Dimethylamine) Alkyne (e.g., Phenylacetylene) Cu(I) salt Propargylamine

Strategic Utilization in Multistep Organic Syntheses

The strategic incorporation of this compound into multistep syntheses allows for the efficient construction of complex target molecules. Its utility is highlighted in cascade reactions where multiple bonds are formed in a single operation, significantly increasing synthetic efficiency. The propargylamine moiety is a versatile precursor that can be transformed into various functional groups, enabling its use at different stages of a synthetic sequence. researchgate.netacs.org

A key application of propargylamines in multistep synthesis is their conversion to other important intermediates. For instance, they are used to synthesize polyfunctional amino derivatives and are precursors for creating molecules with quaternary carbon centers. rsc.orgresearchgate.net The synthesis of propargylamines can be achieved through various methods beyond the A³ coupling, including the amination of propargylic halides and the reaction of metal acetylides with imines or their derivatives. nih.gov

The following table provides examples of heterocycles that can be synthesized from propargylamine precursors, demonstrating the strategic value of compounds like this compound in accessing diverse molecular scaffolds. nih.govnih.gov

Table 2: Heterocyclic Scaffolds Derived from Propargylamine Precursors

Precursor Class Resulting Heterocycle Synthetic Transformation
Propargylamines Pyrroles Annulation/Cyclization
Propargylamines Quinolines Cyclization/Aromatization
Propargylamines Oxazolidinones Cyclocarbonylation
Propargylamines Imidazoles Cyclization with a nitrogen source
Propargylamines Thiazoles Reaction with a sulfur source

Enabling Role in the Development of Novel Functional Materials

While the primary applications of this compound and related propargylamines are in the synthesis of bioactive molecules and complex natural products, their structural motifs also have potential in the development of novel functional materials. The rigid alkyne unit and the aromatic phenyl group can impart desirable photophysical or electronic properties to larger molecular systems.

For example, molecules containing the phenylacetylene (B144264) backbone are known to be components of organic light-emitting diodes (OLEDs), molecular wires, and other functional materials. The incorporation of the N,N-dimethylamino group can further modulate these properties by acting as an electron-donating group, influencing the material's charge transport and luminescent characteristics.

Although direct research on this compound for materials science is not widely published, the synthesis of polymers and dendrimers often relies on building blocks with multiple reactive sites. The propargylamine structure, with its potential for polymerization through the alkyne and further functionalization at the amine and phenyl ring, represents a class of monomers that could be explored for the creation of new functional polymers. The ability to generate these synthons through efficient multicomponent reactions like the A³ coupling enhances their accessibility for such applications. rsc.orgrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.